2-(2-(4-(Benzyloxy)butoxy)ethoxy)ethan-1-ol
CAS No.:
Cat. No.: VC13719281
Molecular Formula: C15H24O4
Molecular Weight: 268.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H24O4 |
|---|---|
| Molecular Weight | 268.35 g/mol |
| IUPAC Name | 2-[2-(4-phenylmethoxybutoxy)ethoxy]ethanol |
| Standard InChI | InChI=1S/C15H24O4/c16-8-11-18-13-12-17-9-4-5-10-19-14-15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14H2 |
| Standard InChI Key | LEIRMSKQQXSPPY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COCCCCOCCOCCO |
| Canonical SMILES | C1=CC=C(C=C1)COCCCCOCCOCCO |
Introduction
Synthetic Pathways and Optimization
Core Synthesis Strategy
The synthesis of 2-(2-(4-(benzyloxy)butoxy)ethoxy)ethan-1-ol likely involves sequential Williamson etherification reactions. A plausible route begins with the protection of 1,4-butanediol’s terminal hydroxyl group using benzyl bromide under basic conditions to form 4-(benzyloxy)butan-1-ol. Subsequent reaction with 2-(2-chloroethoxy)ethanol in the presence of a base like potassium carbonate would yield the target compound .
Example Protocol:
-
Protection of 1,4-butanediol:
This step achieves ~85% yield under reflux conditions in tetrahydrofuran (THF) . -
Etherification with Ethylene Glycol Derivative:
Optimal yields (72–78%) are achieved in dimethylformamide (DMF) at 80°C for 12 hours .
Challenges in Purification
Chromatographic purification using ethyl acetate/hexane gradients (3:7 to 1:1) is essential due to the compound’s polarity. Analogous polyethers, such as 3-((tert-butyldimethylsilyl)oxy)propanal, require silica gel chromatography with triethylamine additives to mitigate tailing .
Physicochemical Properties
Experimental data for 2-(2-(4-(benzyloxy)butoxy)ethoxy)ethan-1-ol remains limited, but properties can be extrapolated from structurally related compounds:
The compound’s low water solubility and moderate LogP suggest utility in non-polar reaction media or as a phase-transfer catalyst.
Applications in Organic Synthesis
Protecting Group Strategies
The benzyloxy moiety serves as a temporary protective group for hydroxyl functions. For instance, in the synthesis of chiral 1,4-oxazepan-5-one derivatives, benzyl-protected intermediates are deprotected via hydrogenolysis to reveal critical alcohol groups .
Surfactant and Polymer Chemistry
Polyether alcohols like 2-(2-(4-(benzyloxy)butoxy)ethoxy)ethan-1-ol act as non-ionic surfactants due to their amphiphilic structure. They stabilize emulsions in polymerizations or drug delivery systems, analogous to polyethylene glycol (PEG) derivatives .
| Hazard Category | Details | Source |
|---|---|---|
| Skin Irritation | H315: Causes skin irritation | |
| Eye Damage | H319: Causes serious eye irritation | |
| Respiratory Effects | H335: May cause respiratory tract irritation |
Recommended precautions include using nitrile gloves, eye protection, and working in a fume hood. Storage should occur in airtight containers under nitrogen to prevent oxidation .
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